Beperidium Iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

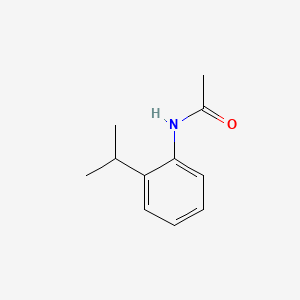

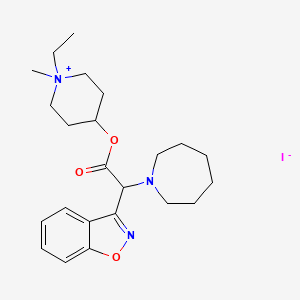

Beperidium iodide is a chemical compound known for its role as a competitive antagonist of the acetylcholine receptor. It has a molecular formula of C23H34IN3O3 and a molecular weight of 527.44 g/mol . This compound is primarily used in scientific research due to its ability to inhibit acetylcholine receptors, making it valuable in studies related to neurotransmission and receptor pharmacology .

Scientific Research Applications

Beperidium iodide has a wide range of applications in scientific research:

Chemistry: It is used to study the mechanisms of acetylcholine receptor antagonism and to develop new receptor inhibitors.

Biology: this compound is employed in experiments to understand neurotransmission and receptor interactions in biological systems.

Medicine: Research involving this compound contributes to the development of drugs targeting acetylcholine receptors, which are relevant in treating conditions like myasthenia gravis and certain types of muscle spasms.

Industry: The compound is used in the development of diagnostic agents and in the study of electrical impedance measurements in fatty tissues

Mechanism of Action

Target of Action

Beperidium Iodide primarily targets the acetylcholine receptor . Acetylcholine receptors are key components in the nervous system, where they mediate synaptic transmission. They are crucial for both the central and peripheral nervous systems, playing a role in the modulation of heart rate, muscle contraction, learning, and memory.

Mode of Action

This compound acts as a competitive antagonist against the acetylcholine receptor . This means that it competes with acetylcholine, a neurotransmitter, for the same binding site on the receptor. By binding to the receptor, this compound prevents acetylcholine from activating the receptor, thereby inhibiting the downstream effects of acetylcholine signaling.

Biochemical Analysis

Biochemical Properties

Beperidium Iodide interacts with the acetylcholine receptor, a protein that plays a crucial role in transmitting signals in the nervous system . The nature of this interaction is competitive antagonism, meaning this compound competes with acetylcholine for the same binding site on the receptor .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the acetylcholine receptor. As a competitive antagonist, it binds to the same site as acetylcholine, preventing acetylcholine from exerting its effects. This can lead to changes in signal transmission, potentially affecting gene expression and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beperidium iodide involves the reaction of piperidinium derivatives with iodine. The process typically includes the following steps:

Formation of the Piperidinium Derivative: This involves the reaction of piperidine with an appropriate acylating agent to form the piperidinium intermediate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Piperidinium Intermediate: Large-scale reactors are used to produce the piperidinium intermediate.

Iodination in Industrial Reactors: The intermediate is then iodinated using industrial-grade iodine and solvents, ensuring high yield and purity through optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Beperidium iodide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: this compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield a hydroxylated derivative.

Oxidation and Reduction: These reactions can produce various oxidized or reduced forms of this compound, each with distinct properties.

Comparison with Similar Compounds

Atropine: Another acetylcholine receptor antagonist, but with different pharmacological properties.

Scopolamine: Similar to atropine, used for its antimuscarinic effects.

Biperiden: A centrally acting anticholinergic agent used in the treatment of Parkinson’s disease.

Uniqueness of Beperidium Iodide:

Specificity: this compound has a high specificity for acetylcholine receptors, making it a precise tool for studying these receptors.

Research Utility: Its unique properties make it particularly useful in research settings, especially in studies focused on receptor pharmacology and neurotransmission.

Properties

IUPAC Name |

(1-ethyl-1-methylpiperidin-1-ium-4-yl) 2-(azepan-1-yl)-2-(1,2-benzoxazol-3-yl)acetate;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N3O3.HI/c1-3-26(2)16-12-18(13-17-26)28-23(27)22(25-14-8-4-5-9-15-25)21-19-10-6-7-11-20(19)29-24-21;/h6-7,10-11,18,22H,3-5,8-9,12-17H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHKKWZHSSPBNZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(CC1)OC(=O)C(C2=NOC3=CC=CC=C32)N4CCCCCC4)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34IN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001006843 |

Source

|

| Record name | 4-{[(Azepan-1-yl)(1,2-benzoxazol-3-yl)acetyl]oxy}-1-ethyl-1-methylpiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86434-57-3 |

Source

|

| Record name | 4-{[(Azepan-1-yl)(1,2-benzoxazol-3-yl)acetyl]oxy}-1-ethyl-1-methylpiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B1144608.png)

![2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide](/img/structure/B1144612.png)